Fluostatin B Fluostatin B Fluostatin B is a member of fluorenes.
Fluostatin B is a natural product found in Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.: 158906-40-2
VCID: VC21166692
InChI: InChI=1S/C18H14O6/c1-6-15(21)8-5-10(20)13-11-7(3-2-4-9(11)19)17(23)14(13)12(8)18(24)16(6)22/h2-6,16,18-20,22,24H,1H3
SMILES: CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O
Molecular Formula: C18H14O6
Molecular Weight: 326.3 g/mol

Fluostatin B

CAS No.: 158906-40-2

Cat. No.: VC21166692

Molecular Formula: C18H14O6

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

Fluostatin B - 158906-40-2

Specification

CAS No. 158906-40-2
Molecular Formula C18H14O6
Molecular Weight 326.3 g/mol
IUPAC Name 1,2,6,7-tetrahydroxy-3-methyl-2,3-dihydro-1H-benzo[a]fluorene-4,11-dione
Standard InChI InChI=1S/C18H14O6/c1-6-15(21)8-5-10(20)13-11-7(3-2-4-9(11)19)17(23)14(13)12(8)18(24)16(6)22/h2-6,16,18-20,22,24H,1H3
Standard InChI Key PLKATXVLQJQTSA-UHFFFAOYSA-N
SMILES CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O
Canonical SMILES CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

Fluostatin B has the molecular formula C₁₈H₁₄O₆ and a molecular weight of 326.3 g/mol . It is characterized by a complex ring system featuring a 6-5-6-6 ring skeleton which is typical of the fluostatin family . The systematic name for this compound is 1,2,6,7-tetrahydroxy-3-methyl-2,3-dihydro-1H-benzo[a]fluorene-4,11-dione . This structure contains multiple hydroxyl groups and carbonyl functionalities that contribute to its bioactivity.

Physical Properties

The physical appearance of Fluostatin B is characterized as an orange solid . Its unique structure, with multiple aromatic rings and functional groups, contributes to its distinct spectroscopic properties. The compound exhibits specific patterns in its NMR spectra that are useful for its identification and structural elucidation when compared to other fluostatins .

Structural Data

The structural characterization of Fluostatin B has been primarily achieved through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The NMR data reveals the presence of one methyl group that distinguishes it from some other fluostatins .

Table 1: Key Physical and Chemical Properties of Fluostatin B

PropertyValue
Molecular FormulaC₁₈H₁₄O₆
Molecular Weight326.3 g/mol
Physical AppearanceOrange solid
CAS Number158906-40-2
Systematic Name1,2,6,7-tetrahydroxy-3-methyl-2,3-dihydro-1H-benzo[a]fluorene-4,11-dione
Ring System6-5-6-6 (benzofluorene)

Biosynthesis and Production

Source Organisms

Fluostatin B is primarily isolated from marine Streptomyces species. The compound is produced as a secondary metabolite by these bacteria. The biosynthetic gene cluster responsible for the production of fluostatins has been identified in Streptomyces sp. PKU-MA00045. Interestingly, a similar gene cluster has been found in Streptomyces albus DSM41398, suggesting this strain might also be a potential fluostatin producer .

Biosynthetic Pathway

The biosynthesis of Fluostatin B involves a polyketide synthase (PKS) pathway, where various enzymes catalyze the formation of the compound from simple precursors . This biosynthetic process is similar to that of other aromatic polyketides. The fluo gene cluster, responsible for fluostatin biosynthesis, contains genes with similar organization and high sequence identities to those found in Streptomyces albus DSM41398 .

Research has shown that the fluostatin biosynthetic gene clusters can vary between different bacterial genera, with differences observed between clusters found in environmental DNAs, Micromonospora rosaria SCSIO N160, and Streptomyces species .

Production Methods

Industrial production of Fluostatin B typically involves large-scale fermentation of Streptomyces strains under controlled conditions. The fermentation broth is then subjected to solvent extraction, followed by purification using high-performance liquid chromatography (HPLC) to obtain the pure compound.

Biological Activity

Enzyme Inhibition

Fluostatin B exhibits significant inhibitory activity against dipeptidyl peptidase 3 (DPP-3), with an IC₅₀ value of 24 micrograms per milliliter. DPP-3 is an enzyme involved in protein metabolism and has been implicated in various disease processes, making its inhibition potentially therapeutically valuable.

Antitumor Activity

Like other members of the fluostatin family, Fluostatin B demonstrates moderate antitumor properties. Preliminary research indicates that this activity may be related to its inhibition of DPP-3, which has been associated with tumor progression. Studies have shown moderate inhibitory effects against various human tumor cell lines, suggesting potential applications in cancer research and therapy.

Antibacterial Properties

Research has demonstrated that Fluostatin B possesses mild antibacterial activity against several bacterial strains. This property is significant in the context of increasing resistance to conventional antibiotics, positioning Fluostatin B as a candidate for further development in antimicrobial therapies.

Activity TypeObserved EffectsTarget/Mechanism
Enzyme InhibitionInhibition of dipeptidyl peptidase 3IC₅₀ = 24 μg/mL
AntitumorModerate inhibition of human tumor cellsPotentially via DPP-3 inhibition
AntibacterialMild activity against selected bacterial strainsMechanism under investigation

Related Compounds and Structural Relationships

The Fluostatin Family

Fluostatin B belongs to a family of compounds that includes several other members such as Fluostatin A, C, D, and newer discoveries like Fluostatins M-Q . These compounds share a similar benzofluorene-containing angucycline structure but differ in their functional groups and biological activities.

Comparison with Other Fluostatins

Fluostatin B differs structurally from Fluostatin A in having specific functional groups. Newer members of the family, such as Fluostatins M-Q, feature unique ring skeletons and oxidized A-rings that distinguish them from Fluostatin B. Fluostatins C, D, and E, isolated from Streptomyces strain Acta 1383, represent the first reported epoxide fluostatins and show structural analogies to kinamycin antibiotics .

Dimerization and Conjugation

An interesting aspect of fluostatin chemistry is the ability of these compounds to undergo conjugation reactions, forming dimeric structures like difluostatin A. Research has shown that this non-enzymatic conjugation occurs in post-biosynthesis and follows specific regio- and enantioselectivity patterns . These reactions involve π-π stacking interactions between the fluostatin 6-5-6 aromatic ring systems, which play a critical role in the stereoselectivity of the nonenzymatic fluostatin conjugation .

Table 3: Comparison of Different Fluostatin Compounds

CompoundMolecular FormulaDistinctive FeaturesSource
Fluostatin BC₁₈H₁₄O₆1,2,6,7-tetrahydroxy-3-methyl-2,3-dihydro-1H-benzo[a]fluorene-4,11-dioneStreptomyces species
Fluostatin CC₁₈H₁₂O₆First reported epoxide fluostatinStreptomyces strain Acta 1383
Fluostatin DC₂₂H₁₈O₇Epoxide fluostatinStreptomyces strain Acta 1383
Fluostatins M-QVariousUnique ring skeletons and oxidized A-ringsVarious Streptomyces strains

Research Applications and Future Prospects

Current Research Focus

Fluostatin B is currently used as a model compound for studying the biosynthesis and chemical properties of benzofluorene-containing angucyclines. The unique structure and biological activities make it valuable for researchers investigating the following areas:

  • Chemistry studies focusing on the synthesis and properties of polycyclic aromatic compounds

  • Biological investigations of enzyme inhibition mechanisms, particularly DPP-3

  • Medical research exploring potential anticancer and antibacterial applications

  • Industrial applications in the development of new pharmaceuticals and bioactive compounds

Future Research Directions

Future research on Fluostatin B is likely to focus on:

  • Elucidating its precise mechanism of action in enzyme inhibition and antimicrobial activity

  • Investigating structure-activity relationships to develop more potent derivatives

  • Exploring its potential in combination with other bioactive compounds

  • Developing more efficient methods for its production and purification

  • Clinical studies to evaluate its therapeutic potential in various disease models

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